An In-depth Technical Guide to (3aS,4S,6aR)-Biotin-PEG4-Alkyne
An In-depth Technical Guide to (3aS,4S,6aR)-Biotin-PEG4-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3aS,4S,6aR)-Biotin-PEG4-Alkyne is a versatile, non-cleavable biotinylation reagent extensively utilized in biological research and drug development. This guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols. The molecule features a biotin (B1667282) moiety for high-affinity binding to streptavidin, a terminal alkyne group for covalent ligation via click chemistry, and a hydrophilic tetraethylene glycol (PEG4) spacer. This unique structure enables the specific and efficient labeling of a wide range of biomolecules, facilitating their detection, purification, and functional analysis. Key applications include the biotinylation of proteins and cell surfaces, as well as its use as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Concepts and Chemical Properties
(3aS,4S,6aR)-Biotin-PEG4-Alkyne is an alkyne-activated biotinylation reagent designed for copper-catalyzed click chemistry.[1][2] The terminal alkyne group reacts specifically with azide-functionalized molecules to form a stable triazole linkage. The molecule's structure is comprised of three key functional components:
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Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling robust and specific detection and purification of labeled biomolecules.
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PEG4 Spacer: A hydrophilic tetraethylene glycol linker that enhances the aqueous solubility of the reagent and the resulting conjugate.[3][4] This flexible spacer also minimizes steric hindrance between the biotin and the conjugated biomolecule, ensuring efficient binding to streptavidin.[5]
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Terminal Alkyne: A reactive group that participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.[2]
Quantitative Data Summary
The following tables summarize the key physicochemical properties of (3aS,4S,6aR)-Biotin-PEG4-Alkyne, compiled from various suppliers.
Table 1: Chemical and Physical Properties
| Property | Value | References |
| Molecular Formula | C₂₁H₃₅N₃O₆S | [1][4] |
| Molecular Weight | 457.58 g/mol | [1][6] |
| Appearance | White to grey amorphous solid | [1][5] |
| Purity | >95% (typically analyzed by HPLC) | [1][4] |
| Melting Point | 55-64 °C |
Table 2: Solubility and Storage
| Property | Value | References |
| Solubility | DMSO, DMF, Methanol, Water | [1][4] |
| Storage Conditions | -20°C, desiccated | [1][4] |
| Shipping Conditions | Ambient temperature | [1][5] |
Key Applications and Experimental Protocols
The primary application of (3aS,4S,6aR)-Biotin-PEG4-Alkyne is the biotinylation of azide-modified biomolecules through click chemistry. This enables a wide range of downstream applications, including affinity purification, western blotting, and fluorescence imaging.
Protein Biotinylation via Click Chemistry
This protocol describes the biotinylation of a purified protein that has been pre-functionalized with an azide (B81097) group.
Materials:
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Azide-functionalized protein (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
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(3aS,4S,6aR)-Biotin-PEG4-Alkyne
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DMSO (anhydrous)
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Copper(II) sulfate (B86663) (CuSO₄)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
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Sodium ascorbate (B8700270)
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Desalting column or dialysis cassette
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of (3aS,4S,6aR)-Biotin-PEG4-Alkyne in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in water.
-
-
Biotinylation Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized protein with a 1.5 to 5-fold molar excess of the Biotin-PEG4-Alkyne stock solution. The optimal ratio may need to be determined empirically.
-
Add the copper catalyst premix: combine the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:2 molar ratio and incubate for 5 minutes at room temperature.
-
Add the copper catalyst premix to the protein-alkyne mixture to a final copper concentration of 1 mM.
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Initiate the click reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.
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Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
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-
Purification:
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Remove the excess, unreacted Biotin-PEG4-Alkyne and other reaction components from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.
-
Cell Surface Labeling
This protocol describes a two-step approach for labeling cell surface glycans. First, an azide-modified sugar is metabolically incorporated into the cell surface glycans, followed by reaction with Biotin-PEG4-Alkyne.
Materials:
-
Cultured cells
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Cell culture medium
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Azide-modified sugar (e.g., Ac₄ManNAz)
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(3aS,4S,6aR)-Biotin-PEG4-Alkyne
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PBS (phosphate-buffered saline)
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Streptavidin-conjugated fluorophore for detection
Protocol:
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Metabolic Labeling:
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Culture cells to the desired confluency.
-
Incubate the cells with an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) in the cell culture medium for 24-48 hours to allow for metabolic incorporation.
-
-
Biotinylation:
-
Wash the cells three times with ice-cold PBS to remove unincorporated azide-sugar.
-
Prepare a fresh labeling solution containing 50-100 µM Biotin-PEG4-Alkyne, 1 mM CuSO₄, 2 mM THPTA/TBTA, and 5 mM sodium ascorbate in PBS.
-
Incubate the cells with the labeling solution for 30-60 minutes at room temperature. For live-cell imaging, performing this step at 4°C can reduce internalization of the label.
-
-
Washing and Detection:
-
Wash the cells three times with ice-cold PBS to remove unreacted labeling reagents.
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The biotinylated cells are now ready for downstream applications, such as incubation with a streptavidin-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy.
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PROTAC Synthesis
(3aS,4S,6aR)-Biotin-PEG4-Alkyne can serve as a versatile linker in the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1][3] The synthesis of a PROTAC using this linker typically involves a multi-step process where the biotin-PEG4-alkyne is sequentially conjugated to a ligand for the target protein and a ligand for an E3 ligase, often utilizing click chemistry for one of the conjugation steps.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTACs and Molecular Glues [astrazeneca.com]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. Overview of The Development of PROTACs | Biopharma PEG [biochempeg.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. interchim.fr [interchim.fr]
